molecular formula C12H12N2O B8568882 1-(4-Pyrazol-1-yl-phenyl)-propan-2-one

1-(4-Pyrazol-1-yl-phenyl)-propan-2-one

Cat. No.: B8568882
M. Wt: 200.24 g/mol
InChI Key: WNVXNIQXGPMQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Pyrazol-1-yl-phenyl)-propan-2-one is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(4-pyrazol-1-ylphenyl)propan-2-one

InChI

InChI=1S/C12H12N2O/c1-10(15)9-11-3-5-12(6-4-11)14-8-2-7-13-14/h2-8H,9H2,1H3

InChI Key

WNVXNIQXGPMQPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)N2C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension comprising iron (10.7 g, 191.9 mmol) in glacial acetic acid (150 ml) under an inert atmosphere of argon is heated to 40° C. and then treated with a solution of 1-[4-(2-nitro-propyl)-phenyl]-1H-pyrazole (8.8 g, 38.39 mmol) in glacial acetic acid (100 ml). The reaction mixture is heated to 100° C. for 2 hours and then allowed to cool to room temperature. The mixture is poured onto ice-water (200 ml), stirred for 5 minutes and then filtered through celite washing through with DCM (50 ml). The organic portion of the filtrate is separated and the aqueous is extracted with DCM (150 ml). The organic portions are combined, washed with water (3×50 ml), brine (1×25 ml), dried (MgSO4) and concentrated in vacuo to afford the title compound as a red oil. [MH+ 201.25].
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.7 g
Type
catalyst
Reaction Step Three

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